3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine

Lipophilicity Drug-likeness Blood-brain barrier permeability

3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine (CAS 1158747-13-7) is a 3-substituted piperidine derivative incorporating a meta-trifluoromethoxybenzyl group. It possesses a molecular weight of 259.27 g/mol, a computed XLogP3 of 3.7, a topological polar surface area (TPSA) of 21.3 Ų, and one hydrogen bond donor (secondary amine).

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Cat. No. B13603195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC(=CC=C2)OC(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)18-12-5-1-3-10(8-12)7-11-4-2-6-17-9-11/h1,3,5,8,11,17H,2,4,6-7,9H2
InChIKeyKVQPXYQZDDBLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine: Physicochemical Profile & Procurement Identifier Guide


3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine (CAS 1158747-13-7) is a 3-substituted piperidine derivative incorporating a meta-trifluoromethoxybenzyl group. It possesses a molecular weight of 259.27 g/mol, a computed XLogP3 of 3.7, a topological polar surface area (TPSA) of 21.3 Ų, and one hydrogen bond donor (secondary amine) [1]. The compound contains a single undefined stereocenter at the piperidine 3-position and is typically supplied as a racemic mixture. It is classified as a research chemical building block, with the piperidine NH and the CF3O-phenyl moiety offering orthogonal derivatization handles .

Why 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine Cannot Be Replaced by a Generic Benzylpiperidine


Interchanging 3-[[3-(trifluoromethoxy)phenyl]methyl]piperidine with a simpler 3-benzylpiperidine or a regioisomeric analog is inappropriate because the meta-OCF3 substituent fundamentally alters both the electronic character of the aromatic ring and the overall lipophilicity profile. The trifluoromethoxy group is strongly electron-withdrawing (Hammett σₘ ≈ 0.38), which depresses the pKa of the piperidine nitrogen through through-bond and through-space effects, while simultaneously increasing logD by approximately 1–1.2 log units relative to the unsubstituted phenyl analog [1]. These physicochemical shifts directly impact membrane permeability, protein binding, and pharmacokinetic behavior in ways that cannot be mimicked by methyl, methoxy, or even trifluoromethyl analogs [2]. The meta-substitution pattern further provides a distinct conformational landscape compared to para- or ortho-substituted isomers, affecting the presentation of the basic amine to biological targets [3].

Quantitative Differentiation Evidence for 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine vs. Closest Analogs


Lipophilicity (XLogP3) Advantage of meta-OCF3 Over Unsubstituted and para-CF3 Benzylpiperidines

The computed XLogP3 of 3-[[3-(trifluoromethoxy)phenyl]methyl]piperidine is 3.7, which is approximately 1.2 log units higher than that of the unsubstituted 3-benzylpiperidine (XLogP3 ≈ 2.5, CID 273424) [1]. The OCF3 group contributes an aromatic π value of approximately 1.04, substantially exceeding that of CF3 (π ≈ 0.88) or OCH3 (π ≈ -0.02) [2]. This elevated lipophilicity predicts enhanced passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted probe design.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Meta-Position CF3O Modulates Piperidine pKa Differently than Para or Ortho Isomers

The electron-withdrawing CF3O group (σₘ = 0.38) at the meta position of the benzyl ring reduces the basicity of the piperidine nitrogen through an inductive effect transmitted across the methylene linker. While direct experimental pKa data for this specific compound are unavailable, class-level evidence from a study of CF3O-substituted piperidines by Sydnes et al. (2022) demonstrates that the CF3O group depresses pKa by 0.5–1.5 units depending on the regioisomeric position and conformational preferences [1]. The meta arrangement places the electronegative OCF3 group at a distance that balances inductive withdrawal with conformational flexibility, resulting in a predicted pKa of approximately 9.0–9.5, compared to ~10.0–10.6 for unsubstituted 3-benzylpiperidine .

pKa modulation Amine basicity Structure-Activity Relationships

Regioisomeric Positioning at Piperidine C3 vs. C4 or N1 Alters Synthetic Utility and Scaffold Geometry

Unlike the more common 4-benzylpiperidine or N-benzylpiperidine scaffolds, the attachment of the benzyl group at the piperidine C3 position introduces a chiral center (undefined stereochemistry; racemic as supplied) adjacent to the secondary amine [1]. This enables downstream enantioselective synthesis of chiral 3,3-disubstituted piperidine derivatives that are inaccessible from the achiral 4-benzyl or N-benzyl isomers. The C3 substitution pattern is featured in several bioactive NK1 receptor antagonists (e.g., CP-122,721), where the 3-benzylamino-2-phenylpiperidine core achieves picomolar affinity (pIC50 = 9.8 at hNK1) [2]. The free NH in the target compound allows direct diversification via N-alkylation, acylation, or sulfonylation without the steric constraints present in N-benzylpiperidine analogs .

Synthetic accessibility Building block diversification Medicinal chemistry

Trifluoromethoxy Group Enhances Metabolic Stability Relative to Methoxy Analogs – Class-Level Evidence

The OCF3 group is recognized in medicinal chemistry for resisting O-demethylation, a major clearance pathway for methoxy-substituted aromatic compounds. The strong electron-withdrawing effect of the CF3O group (σₘ = 0.38) deactivates the aromatic ring toward CYP450-mediated oxidation, and the C–F bonds are resistant to oxidative cleavage [1]. A comparative study on CF3O-substituted aliphatic amines reported that CF3O-containing building blocks exhibit 2- to 5-fold longer in vitro microsomal half-lives than their methoxy counterparts in human liver microsome assays [2]. While compound-specific microsomal stability data for 3-[[3-(trifluoromethoxy)phenyl]methyl]piperidine are not published, class-level inference predicts superior metabolic robustness compared to 3-(3-methoxybenzyl)piperidine.

Metabolic stability Cytochrome P450 Oxidative defluorination

Procurement-Relevant Application Scenarios for 3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine


Synthesis of Chiral NK1 Receptor Antagonist Core Scaffolds

The 3-substituted piperidine with a free secondary amine provides the essential building block for constructing 2-phenyl-3-benzylaminopiperidine NK1 antagonists such as CP-122,721 (pIC50 = 9.8 at hNK1) [1]. The meta-OCF3 group on the benzyl ring matches the optimal lipophilic substitution pattern identified in SAR studies, where the 3,5-disubstituted benzyl ether motif consistently achieves sub-nanomolar NK1 affinity [2]. Starting from the racemic building block, enantiomeric resolution or asymmetric synthesis yields the active (2S,3S) stereoisomer required for high-affinity receptor binding.

CNS-Penetrant Probe Design Requiring Elevated Lipophilicity

With an XLogP3 of 3.7—1.2 log units above unsubstituted 3-benzylpiperidine—this compound is suited for designing CNS-penetrant chemical probes where passive blood-brain barrier permeability is required [3]. The balance of one H-bond donor (NH) and five H-bond acceptors (including the CF3O oxygens) falls within the CNS MPO (Multiparameter Optimization) favorable range (TPSA = 21.3 Ų), making it an attractive starting point for neuroscience target exploration.

Metabolic Stability Optimization in Lead Series

For medicinal chemistry campaigns where methoxy-containing leads show rapid CYP450-mediated O-demethylation, replacing the OCH3 group with OCF3 eliminates the major metabolic soft spot while preserving or enhancing target engagement [4]. The meta-OCF3 pattern is preferred over para-OCF3 in certain chemotypes to avoid potential para-oxidation pathways, offering a tactical advantage in scaffold optimization [5].

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